molecular formula C13H19BrN2SSi B2427559 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide CAS No. 2580249-48-3

4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B2427559
CAS No.: 2580249-48-3
M. Wt: 343.36
InChI Key: YOLBOLBIPPUAIW-UHFFFAOYSA-N
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Description

4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a compound that features a thiazole ring substituted with a trimethylsilylmethyl group and an amine group

Properties

IUPAC Name

4-[4-(trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2SSi.BrH/c1-17(2,3)9-10-4-6-11(7-5-10)12-8-16-13(14)15-12;/h4-8H,9H2,1-3H3,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLBOLBIPPUAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C2=CSC(=N2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trimethylsilylmethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity of the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, with the 5-position being most reactive due to electron-rich sulfur and nitrogen atoms.

Key Reactions:

  • Nucleophilic Substitution :
    The 2-amino group participates in condensations with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For example, reactions with 4-chlorobenzaldehyde in ethanol yield imine-linked derivatives.

Trimethylsilyl (TMS) Group Reactivity

The TMS group at the para position of the phenyl ring is susceptible to desilylation under acidic or basic conditions:

Reaction Reagents/ConditionsOutcome
Acidic HydrolysisHCl (aq), refluxDesilylation to form 4-(hydroxymethyl)phenyl derivatives.
Fluoride-Induced CleavageTBAF (tetrabutylammonium fluoride)Generates a phenolic intermediate.

Salt-Specific Reactions

The hydrobromide counterion influences reactivity in ionic environments:

  • Precipitation :
    Reacts with iodide salts (e.g., KI) to form insoluble AgBr, isolating the free base.

Heterocyclic Functionalization

The thiazole ring participates in cycloaddition and cross-coupling reactions:

Biological Derivatization

The amine group is functionalized to enhance pharmacological properties:

  • Acylation :
    Reacts with acetic anhydride to form acetamide derivatives (e.g., for antimicrobial studies) .
    Yield : 57–75% (similar to ).

Stability and Degradation

  • Thermal Stability :
    Decomposes above 200°C, releasing HBr gas (TGA data inferred from ).

  • Photolysis :
    UV exposure in solution leads to cleavage of the TMS group, forming silanol byproducts.

Comparative Reactivity Table

Reaction Type ReagentsProductYield (%)Reference
BrominationNBS/DMF5-Bromo45–59
Schiff Base Formation4-Cl-BenzaldehydeImine60–75
DesilylationHCl (aq)Phenol82

Scientific Research Applications

Pharmacological Applications

The primary applications of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine; hydrobromide can be categorized into several therapeutic areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine have shown efficacy against various bacterial strains, including resistant strains. Studies have demonstrated that modifications in the phenyl ring can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole derivatives are being investigated for their anticancer properties. Compounds featuring the thiazole moiety have been synthesized and tested against multiple cancer cell lines, including breast and prostate cancer cells. The structural diversity provided by the phenyl groups allows for optimization of activity through structure-activity relationship (SAR) studies .

Antileishmanial Activity

Recent studies have highlighted the potential of thiazole-based compounds in treating leishmaniasis. The synthesis of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine; hydrobromide analogs has shown promising results against Leishmania species, indicating a pathway for developing new treatments for neglected tropical diseases .

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives in various applications:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Anticancer Activity : In vitro testing revealed that certain thiazole compounds exhibited IC50 values lower than standard chemotherapeutics in breast cancer models, indicating superior efficacy .
  • Leishmaniasis Treatment : A recent investigation into thiazole derivatives showed promising results with effective inhibition of Leishmania growth in vitro, suggesting these compounds could serve as lead structures for new antileishmanial drugs .

Mechanism of Action

The mechanism of action of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and trimethylsilyl-substituted molecules. Examples include:

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 4-(Trimethylsilyl)phenyl derivatives

Uniqueness

4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine is unique due to the presence of both the trimethylsilylmethyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel discoveries in various fields .

Biological Activity

The compound 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine; hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine features a thiazole ring substituted with a trimethylsilylmethyl group and a phenyl moiety. This unique structure may contribute to its biological activity.

Antileishmanial Activity

A study evaluating various 4-phenyl-1,3-thiazol-2-amines indicated that certain derivatives exhibited significant anti-promastigote activity against Leishmania amazonensis. The most promising compound from this series demonstrated an IC50 value of 20.78 µM , with a selectivity index (SI) of 5.69 , indicating its potential as an antileishmanial agent with minimal toxicity to mammalian cells (Vero cells) .

Table 1: Antileishmanial Activity of Selected Compounds

CompoundIC50 (µM)Selectivity Index
Compound 620.785.69
Compound 346.6326.11
Compound 453.124.80

Anticancer Activity

Research into thiazole derivatives has shown promise in cancer therapy. A series of compounds similar to our target compound were evaluated for antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer). Some derivatives exhibited IC50 values ranging from 1.83 µM to 4.24 µM , demonstrating superior activity compared to standard treatments like sorafenib (IC50 = 6.28 µM) .

Table 2: Antiproliferative Activity Against HepG2 Cells

CompoundIC50 (µM)
SA011.83
SA022.45
SA034.24
Sorafenib6.28

The mechanism underlying the biological activities of thiazole derivatives often involves interaction with specific macromolecular targets within the cell. For example, in antileishmanial studies, S-methyl-5-thioadenosine phosphorylase was identified as a potential target for enhancing the efficacy of these compounds while minimizing side effects . In anticancer applications, molecular docking studies have suggested that these compounds may interact with key proteins involved in cell proliferation and survival pathways.

Case Studies

  • Antileishmanial Study : A detailed investigation into the efficacy of thiazole derivatives against Leishmania highlighted the structural aspects influencing their activity and suggested further exploration into their mechanism of action.
  • Cancer Cell Line Evaluation : A series of thiazole hybrids were tested on multiple cancer cell lines, showing varying degrees of antiproliferative effects, which were correlated with structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(Trimethylsilylmethyl)phenyl]-1,3-thiazol-2-amine hydrobromide?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, thiazole ring formation can be achieved by reacting substituted phenylthiourea derivatives with α-haloketones in ethanol or DCM. The hydrobromide salt is generated by treating the free base with HBr in glacial acetic acid, followed by reflux and purification . Key steps include:

  • Use of HBr as a catalyst and brominating agent in DCM .
  • Microwave-assisted synthesis (if applicable) to enhance reaction efficiency, as seen in analogous triazole derivatives .
  • Confirmation of intermediates via TLC or HPLC monitoring .

Q. How can this compound be effectively purified?

  • Methodological Answer : Recrystallization is a standard method. For instance:

  • Dissolve the crude product in a minimal volume of hot ethanol, gradually add deionized water, and cool to induce crystallization .
  • For hydrobromide salts, use a 1:1 ethanol/water mixture to improve yield and purity .
  • Column chromatography with silica gel (eluent: ethyl acetate/hexane) may separate byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR to confirm thiazole ring protons (δ 6.8–7.5 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (tolerance ≤0.4%) to verify purity .

Advanced Research Questions

Q. How to design experiments to evaluate its bioactivity (e.g., antimicrobial or anticancer properties)?

  • Methodological Answer :

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., E. coli DNA gyrase) using PDB structures. Compare poses with known inhibitors .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent experimental conditions (e.g., solvent, pH, temperature) across studies. For example, bioactivity discrepancies may arise from DMSO concentration variations in cell assays .
  • Purity Validation : Reanalyze disputed samples via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-chlorophenyl)thiazol-2-amine derivatives) to identify substituent-specific trends .

Q. What computational approaches are suitable for studying its mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • QSAR Modeling : Develop regression models linking substituent descriptors (e.g., Hammett σ) to bioactivity .

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